

Biological activity of 2-Amino-3-bromo-5-methylbenzoic acid vs. its analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3-bromo-5-methylbenzoic acid

Cat. No.: B085322

[Get Quote](#)

An In-Depth Comparative Guide to the Biological Activity of **2-Amino-3-bromo-5-methylbenzoic Acid** and Its Analogs

This guide provides a comprehensive analysis of **2-Amino-3-bromo-5-methylbenzoic acid**, a versatile chemical scaffold, and its structural analogs. We will delve into the nuanced differences in their biological activities, supported by experimental data, and explore the underlying structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class for therapeutic innovation.

Introduction: The Versatile Aminobenzoic Acid Scaffold

2-Amino-3-bromo-5-methylbenzoic acid is an aromatic amino acid derivative that has garnered significant attention as a key building block in the synthesis of complex organic molecules.^{[1][2][3]} Its distinct functional groups—the amino, bromo, and carboxylic acid moieties—provide multiple reaction sites for chemical modification, allowing for the creation of diverse derivatives with enhanced biological activity.^{[1][2]} This scaffold is particularly prominent in pharmaceutical development, with research focusing on treatments for inflammatory diseases and cancer.^{[1][2]}

Understanding how subtle changes to this core structure impact biological function is paramount for rational drug design. By comparing the parent compound to its structural analogs—molecules with the same core but differing in the arrangement or nature of their functional groups—we can elucidate critical structure-activity relationships. This guide will compare the known biological activities of these compounds, provide detailed protocols for their evaluation, and offer insights into their mechanisms of action.

Physicochemical Properties: The Foundation of Activity

The arrangement of substituents on the benzoic acid ring significantly influences physicochemical properties such as melting point, solubility, and electronic distribution.[\[4\]](#) These characteristics, in turn, affect the molecule's reactivity, membrane permeability, and interaction with biological targets.

Property	2-Amino-3-bromo-5-methylbenzoic acid	2-Amino-5-bromo-3-methylbenzoic acid	4-Amino-3-bromobenzoic acid
Structure			
CAS Number	13091-43-5 [5]	206548-13-2 [6]	2457-76-3
Molecular Formula	C ₈ H ₈ BrNO ₂ [5]	C ₈ H ₈ BrNO ₂ [6]	C ₇ H ₆ BrNO ₂ [4]
Molecular Weight	230.06 g/mol [5]	230.06 g/mol	216.03 g/mol [4]
Melting Point (°C)	204-208 [7]	Not available	218-220
Topological Polar Surface Area	63.3 Å ² [5]	Not available	63.3 Å ²

Table 1: Comparison of physicochemical properties for **2-Amino-3-bromo-5-methylbenzoic acid** and selected analogs.

Comparative Biological Activities: A Tale of Isomers

The therapeutic potential of aminobenzoic acid derivatives is diverse, ranging from anticancer to antimicrobial and enzyme inhibition.^[8] The specific activity is often dictated by the precise substitution pattern on the aromatic ring.

Antiproliferative and Anticancer Activity

The **2-Amino-3-bromo-5-methylbenzoic acid** scaffold is a valuable starting point for developing anticancer agents.^{[1][2]} Substituted benzoic acids, for example, are being investigated as dual inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are often overexpressed in cancer cells.^[1]

While direct cytotoxicity data for the parent compound is not extensively published, studies on analogous structures reveal the importance of the bromo-substituent. In a study focused on 2-morpholinobenzoic acid derivatives, which share a similar structural theme, bromo-substituted compounds demonstrated significant antiproliferative activity.^[9]

Key Experimental Data:

- The 4-bromo analogue (12j) in a hydroxamic acid series was highly potent, reducing cell proliferation to $18.1 \pm 5.6\%$ in HCT116 colon cancer cells and $21.8 \pm 5.5\%$ in MDA-MB-231 breast cancer cells at a $10 \mu\text{M}$ concentration.^[9]
- Another analog with a 2-bromo substitution (10h) reduced proliferation to $29.5 \pm 8.6\%$ in HCT116 cells.^[9]

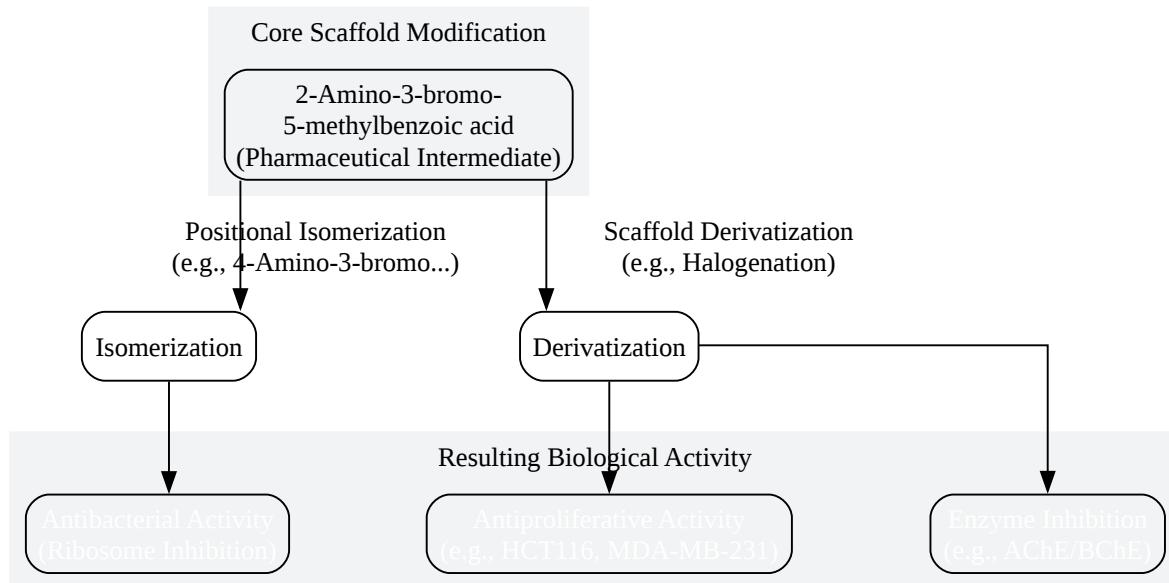
These findings suggest that the presence and position of the bromine atom are critical for enhancing cytotoxic effects, making bromo-substituted aminobenzoic acids promising candidates for oncology research.

Antibacterial Activity

Para-aminobenzoic acid (PABA) is a well-known precursor in the bacterial folate synthesis pathway, making its analogs attractive as potential antibacterial agents.^{[8][10]} Many PABA derivatives act by being incorporated into the pathway, leading to the formation of non-functional folic acid analogs, thereby inhibiting bacterial growth.^[10]

An interesting comparison arises with an isomer, 4-Amino-3-bromobenzoic acid. This compound has been identified as an antibacterial agent with a distinct mechanism of action. Instead of targeting folate synthesis, it binds to the bacterial 50S ribosomal subunit, inhibiting protein synthesis.[\[11\]](#) This highlights how a simple positional change of the amino group (from position 2 to 4) can fundamentally alter the biological target and mechanism.

Enzyme Inhibition


Derivatives of aminobenzoic acids have also been explored as enzyme inhibitors, particularly for neurodegenerative diseases like Alzheimer's.[\[8\]](#) Alzheimer's disease is characterized by a deficit of the neurotransmitter acetylcholine, and a primary therapeutic strategy involves inhibiting the enzymes that degrade it: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[\[8\]](#)

A study on PABA analogs demonstrated that a halogenated derivative, 4-amino-3-bromo-5-fluorobenzohydrazide, was a potent inhibitor of both enzymes, with IC_{50} values of 0.59 μM against AChE and 0.15 μM against BChE.[\[8\]](#) This underscores the potential of using multi-halogenated aminobenzoic acid scaffolds to design potent enzyme inhibitors.

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals several key SAR insights:

- Position of Functional Groups is Critical: Shifting the amino group from the 2-position to the 4-position (relative to the carboxyl group) changes the mechanism of antibacterial action from potential folate pathway interference to direct ribosome inhibition.[\[10\]\[11\]](#)
- Halogenation Enhances Potency: The inclusion of a bromine atom appears crucial for potent antiproliferative activity in several related scaffolds.[\[9\]](#) Further halogenation (e.g., adding fluorine) can produce highly effective enzyme inhibitors.[\[8\]](#)
- Steric Hindrance Matters: In studies on PABA analogs targeting the folate pathway in *E. coli*, it was found that bulky groups in the 2-position (ortho to the carboxylic acid) can negatively impact the rate of analogue formation, suggesting that steric factors near the reaction center are important.[\[10\]](#)

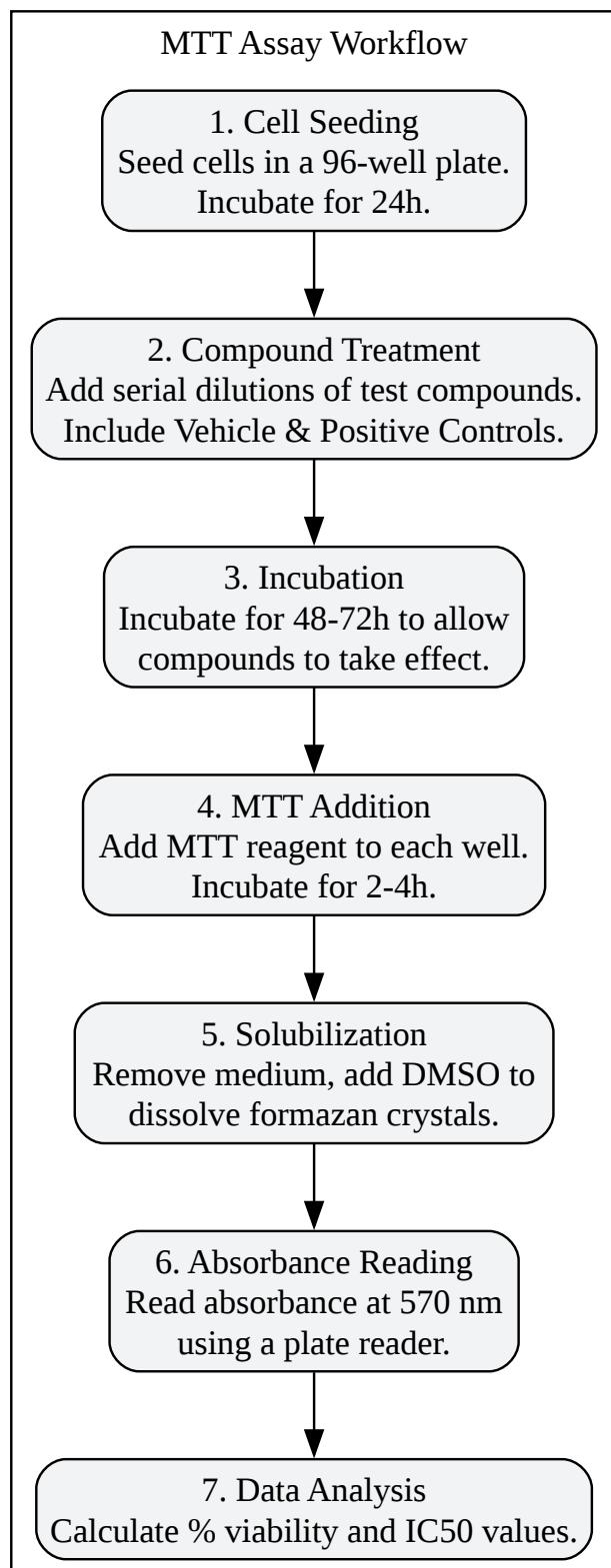
[Click to download full resolution via product page](#)

Caption: Structure-Activity Relationship (SAR) flow diagram.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. Below is a standard protocol for assessing the antiproliferative activity of test compounds.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)


This protocol measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Causality: The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic or cytostatic effects.

Self-Validation System: The protocol includes negative (vehicle), positive (known cytotoxic agent), and blank controls to ensure the validity of the results.

Reagents and Materials:

- Human cancer cell line (e.g., HCT116, MDA-MB-231)
- Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- Test compounds (dissolved in DMSO to create a stock solution)
- Vehicle control (DMSO)
- Positive control (e.g., Doxorubicin)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Multichannel pipette
- Microplate reader (absorbance at 570 nm)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 μ L of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Preparation: Prepare serial dilutions of the test compounds, positive control, and vehicle control in complete growth medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.
- Treatment: Remove the old medium from the cells and add 100 μ L of the prepared compound dilutions to the respective wells.
- Incubation: Incubate the plate for a period appropriate for the cell line and compound type (typically 48 or 72 hours).
- MTT Addition: After incubation, add 10 μ L of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, formazan crystals will form in viable cells.
- Solubilization: Carefully remove the medium containing MTT. Add 100 μ L of DMSO to each well and pipette gently to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank (medium only) from all other readings.
 - Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
 - Plot the % viability against the compound concentration (on a log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

2-Amino-3-bromo-5-methylbenzoic acid and its analogs represent a rich chemical space for the discovery of new therapeutic agents. This guide demonstrates that subtle modifications to

the core scaffold can lead to profound changes in biological activity and mechanism of action. The antiproliferative activity of bromo-substituted analogs, the altered antibacterial target of a positional isomer, and the potent enzyme inhibition by multi-halogenated derivatives collectively highlight the importance of systematic structure-activity relationship studies. The experimental protocols provided herein offer a validated framework for researchers to continue exploring the vast potential of this versatile compound class.

References

- Benchchem. (n.d.). **2-Amino-3-bromo-5-methylbenzoic acid** | 13091-43-5.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers.
- Chem-Impex. (n.d.). **2-Amino-3-bromo-5-methylbenzoic acid**.
- Benchchem. (n.d.). A Comparative Analysis of 2-Amino-4-bromobenzoic Acid and Its Positional Isomers.
- PubChem. (n.d.). **2-Amino-3-bromo-5-methylbenzoic acid**.
- PubChem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid.
- PubMed. (n.d.). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (*Escherichia coli*).
- CymitQuimica. (n.d.). CAS 13091-43-5: **2-AMINO-3-BROMO-5-METHYLBENZOIC ACID**.
- Benchchem. (n.d.). An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid: From Discovery to Therapeutic Potential.
- PubMed Central. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
- MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- ChemBK. (2024-04-09). **2-AMINO-3-BROMO-5-METHYLBENZOIC ACID**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]
- 3. CAS 13091-43-5: 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 11850383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 9. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (*Escherichia coli*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Biological activity of 2-Amino-3-bromo-5-methylbenzoic acid vs. its analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085322#biological-activity-of-2-amino-3-bromo-5-methylbenzoic-acid-vs-its-analogs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com